molecular formula C5H7NO2 B598313 (5-Methylisoxazol-4-yl)methanol CAS No. 100367-49-5

(5-Methylisoxazol-4-yl)methanol

Cat. No.: B598313
CAS No.: 100367-49-5
M. Wt: 113.116
InChI Key: NRKINZVWZUPBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylisoxazol-4-yl)methanol is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-4-yl)methanol typically involves a multi-step reaction process. One common method includes the following steps :

    Hydroxylamine Hydrochloride and Sulfuric Acid Reaction: The initial step involves the reaction of hydroxylamine hydrochloride with sulfuric acid in ethanol at 85°C.

    Reduction with Lithium Aluminium Tetrahydride: The intermediate product is then reduced using lithium aluminium tetrahydride in diethyl ether under an inert atmosphere at temperatures ranging from 0 to 20°C.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using more efficient catalysts, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(5-Methylisoxazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The isoxazole ring can undergo substitution reactions, where different functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used.

    Substitution: Various reagents, including halogens and organometallic compounds, can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the isoxazole ring.

Scientific Research Applications

(5-Methylisoxazol-4-yl)methanol has several applications in scientific research :

    Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceuticals with potential analgesic, anti-inflammatory, and antimicrobial properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in developing new materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methylisoxazol-4-yl)methanol is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-5(3-7)2-6-8-4/h2,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKINZVWZUPBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309186
Record name 5-Methyl-4-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100367-49-5
Record name 5-Methyl-4-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100367-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methyl-1,2-oxazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.